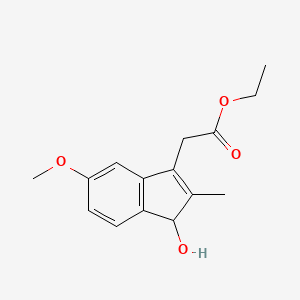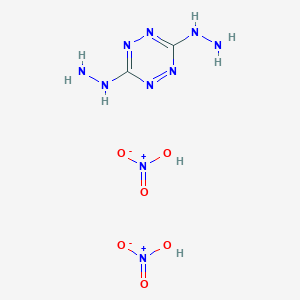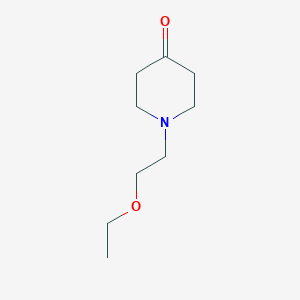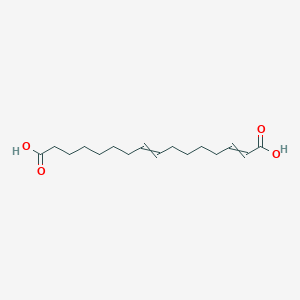
Cyclopropanecarbonitrile, 2-formyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarbonitrile, 2-formyl-1-phenyl-, also known as 1-Phenyl-1-cyclopropanecarbonitrile, is an organic compound with the molecular formula C10H9N. It is characterized by a cyclopropane ring attached to a phenyl group and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarbonitrile, 2-formyl-1-phenyl-, typically involves the reaction of phenylmagnesium bromide with cyclopropyl cyanide. This reaction yields cyclopropyl-phenyl ketone-imine, which can be further processed to obtain the desired compound . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarbonitrile, 2-formyl-1-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarbonitrile, 2-formyl-1-phenyl-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development and its role in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Cyclopropanecarbonitrile, 2-formyl-1-phenyl-, involves its interaction with molecular targets and pathways within biological systems. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarbonitrile: A simpler analog without the phenyl group.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.
Benzyl cyanide: Similar structure but with a benzyl group instead of a cyclopropane ring.
Uniqueness
Cyclopropanecarbonitrile, 2-formyl-1-phenyl-, is unique due to the presence of both a cyclopropane ring and a phenyl group, which impart distinct reactivity and properties. The combination of these structural features makes it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
243118-95-8 |
|---|---|
Molekularformel |
C11H9NO |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
2-formyl-1-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H9NO/c12-8-11(6-10(11)7-13)9-4-2-1-3-5-9/h1-5,7,10H,6H2 |
InChI-Schlüssel |
GQOOBQOTNNWTRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(C#N)C2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)


![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)



![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)

